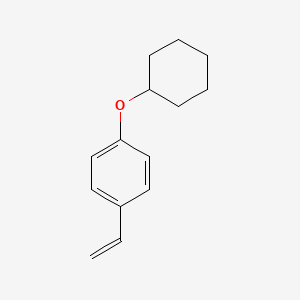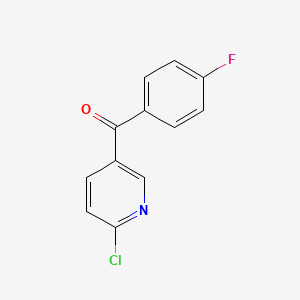
2-Chloro-5-(4-fluorobenzoyl)pyridine
Übersicht
Beschreibung
2-Chloro-5-(4-fluorobenzoyl)pyridine is a chemical compound with the linear formula C12H7ClFNO . It has a molecular weight of 235.64 . The compound is a light yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is (6-chloro-3-pyridinyl)(4-fluorophenyl)methanone . The InChI code is 1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H .Physical And Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 235.64 and a linear formula of C12H7ClFNO .Wissenschaftliche Forschungsanwendungen
Anti-Proliferative Activity in Cancer Research
2-Chloro-5-(4-fluorobenzoyl)pyridine derivatives have shown significant promise in cancer research. For instance, a study by Alneyadi, Shehadi, and Abdou (2015) synthesized pyridine O-galactosides and 2-(4′-fluorobenzoyloxy)pyridine derivatives, which demonstrated notable anti-proliferative activity against human promyelotic leukemia cells (Alneyadi, Shehadi, & Abdou, 2015).
Development of Novel Fluorescent Probes
This compound derivatives are also being explored for their potential in the development of novel fluorescent probes. A research conducted by Shao et al. (2011) on β-lactam carbenes with 2-pyridyl isonitriles resulted in the production of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating their efficiency as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is another significant application area. Hirohashi et al. (1993) investigated the reactivity of 5-fluorouracil degradation inhibitors, including pyridines, and developed novel antitumor agents, one of which was undergoing clinical trials (Hirohashi et al., 1993).
Pharmaceutical Applications
In the pharmaceutical industry, compounds like this compound are used to synthesize molecules with potential medicinal properties. For example, the synthesis of fluorinated polycyclic dehydroaltenusin analogs, as described by Cao et al. (2022), represents an efficient method to create inhibitors of DNA polymerase with potential therapeutic applications (Cao et al., 2022).
Zukünftige Richtungen
While specific future directions for 2-Chloro-5-(4-fluorobenzoyl)pyridine are not mentioned, fluorinated compounds, in general, have been gaining interest due to their unique physical, chemical, and biological properties . They are increasingly important in research fields like agrochemical, pharmaceutical, and functional materials .
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPXXSVDJXBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

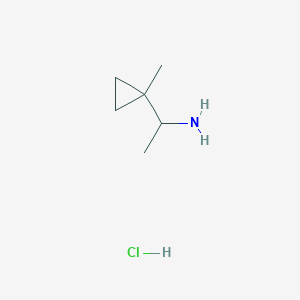
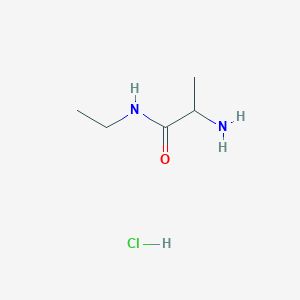
![benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate](/img/structure/B1371221.png)
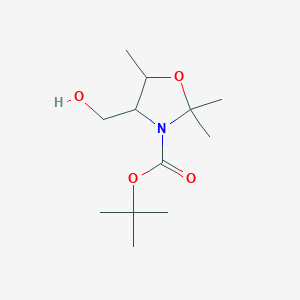
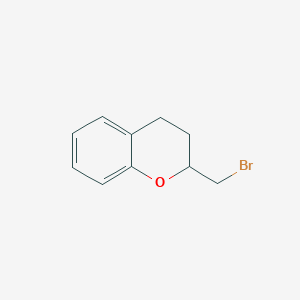
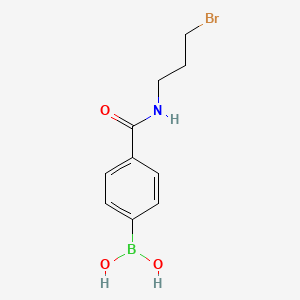
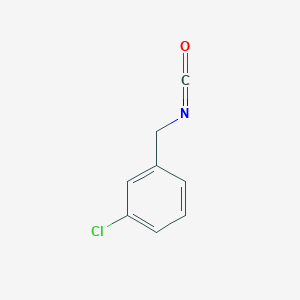

![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)
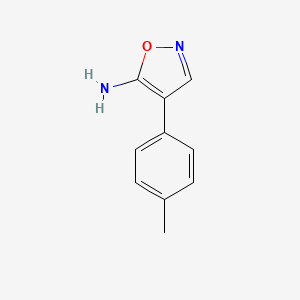
![N-(2-chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)


